1-Methyl-1H-imidazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-1H-imidazole-2-carbaldehyde and related compounds involves various strategies, including copper-catalyzed oxidative coupling reactions, which are known for their high atom economy and mild conditions. For example, a practical synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes has been developed using copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes (Li et al., 2015). Another method involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation to synthesize imidazo[1,2-a]pyridines, showcasing the versatility of synthesis approaches for imidazole derivatives (Mohan et al., 2013).
Molecular Structure Analysis
Structural analysis of imidazole derivatives is crucial for understanding their chemical behavior. Crystallographic studies provide insight into the molecular geometry and intermolecular interactions, which are essential for predicting reactivity and properties. For instance, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been determined, revealing the compound's crystallization in a monoclinic system and highlighting the importance of structural analysis in understanding molecular behavior (Selvanayagam et al., 2010).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes showcases the reactivity of these compounds towards condensation reactions (Perandones & Soto, 1997). Additionally, the silver-catalyzed [3 + 2] domino reaction provides an efficient strategy to synthesize imidazole-5-carbaldehydes, highlighting the versatility of imidazole derivatives in synthetic chemistry (Wang et al., 2017).
Scientific Research Applications
Synthesis of Derivatives for Biological Activity : 4-Methyl-5-imidazole carbaldehyde derivatives were synthesized from 1-Methyl-1H-imidazole-2-carbaldehyde. These derivatives may display biological activities, indicating its use as a precursor in medical chemistry (Orhan et al., 2019).
Photoluminescence Properties in Metal Complexes : 1-Methyl-1H-imidazole-2-carbaldehyde was used to create zinc(II) mononuclear complexes. These complexes exhibit photoluminescence properties, indicating its use in materials science for creating substances with specific light-emitting properties (Li et al., 2019).
Copper-Catalyzed Synthesis of Imidazole Derivatives : A copper-catalyzed method to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes from α,β-unsaturated aldehydes and amidines was developed. This indicates its application in developing new synthetic pathways for complex molecules (Li et al., 2015).
Synthesis of Alkaloids : 1-Methyl-1H-imidazole-2-carbaldehyde derivatives were synthesized and used as building blocks to efficiently create 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, etc. This shows its role in the synthesis of natural products and potential pharmaceuticals (Ando & Terashima, 2010).
Structural and Computational Analysis in Silver Complexes : Its derivatives were used to analyze the coordination modes in silver-imidazolecarbaldehyde oxime complexes. The study provides insights into weak intramolecular interactions and their role in determining the structure of ligands and complexes, which is crucial in material and coordination chemistry (Ofori et al., 2016).
Oxidative Conversion to Imidazolones : It underwent oxidative conversion to corresponding imidazolones with chloramine-B, revealing its reactivity and potential in creating new chemical entities (Manjunatha & Puttaswamy, 2016).
Coordination in Metal Complexes : New imidazole compounds were synthesized, involving 1-methylimidazole-2-carbaldehyde, to study intermolecular non-covalent interactions. This research is vital for understanding molecular assemblies in materials science (Koskinen et al., 2014).
Catalysis in Organic Synthesis : 1-Methyl-1H-imidazole-2-carbaldehyde derived imidazolyl-imine compounds were used as ligands in half-sandwich rhodium and iridium complexes, which acted as catalysts in the Diels-Alder reaction, a fundamental reaction in organic synthesis (Becerra et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-methylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBFLTZXUXZPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160205 | |
Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
13750-81-7 | |
Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2-imidazolecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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